n-(3-(1h-Pyrazol-1-yl)propyl)cyclopropanecarboxamide
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Overview
Description
n-(3-(1h-Pyrazol-1-yl)propyl)cyclopropanecarboxamide: is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound has a cyclopropane carboxamide group attached to a pyrazole ring via a propyl linker. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(1h-Pyrazol-1-yl)propyl)cyclopropanecarboxamide can be achieved through various synthetic routes. One common method involves the cyclocondensation of acetylenic ketones with hydrazines to form pyrazole intermediates, which are then further functionalized . Another approach is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . These reactions typically require mild conditions and offer good yields.
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is synthesized in large quantities using optimized reaction conditions to ensure high purity and yield . The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: n-(3-(1h-Pyrazol-1-yl)propyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction: Reduction of the compound can lead to the formation of hydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the cyclopropane carboxamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring typically yields pyrazole N-oxides, while reduction can produce hydropyrazoles.
Scientific Research Applications
n-(3-(1h-Pyrazol-1-yl)propyl)cyclopropanecarboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of n-(3-(1h-Pyrazol-1-yl)propyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects . For example, they can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects, or interact with GABA receptors, resulting in anxiolytic effects .
Comparison with Similar Compounds
- 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide
- 3-(1H-pyrazol-1-yl)propylamine
- 1-(3-aminopropyl)pyrazole
Comparison: Compared to similar compounds, n-(3-(1h-Pyrazol-1-yl)propyl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane carboxamide group, which can influence its chemical reactivity and biological activity. The cyclopropane ring adds strain to the molecule, potentially enhancing its reactivity in certain chemical reactions. Additionally, the carboxamide group can form hydrogen bonds, affecting the compound’s interaction with biological targets.
Properties
Molecular Formula |
C10H15N3O |
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Molecular Weight |
193.25 g/mol |
IUPAC Name |
N-(3-pyrazol-1-ylpropyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C10H15N3O/c14-10(9-3-4-9)11-5-1-7-13-8-2-6-12-13/h2,6,8-9H,1,3-5,7H2,(H,11,14) |
InChI Key |
MTKABARPLPTRFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCCCN2C=CC=N2 |
Origin of Product |
United States |
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